苯磺酰氟,4-氟-2-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

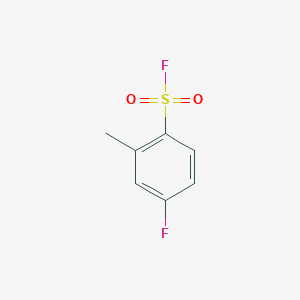

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is a chemical compound with the molecular formula C7H6F2O2S . It is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids . It is also used as an electrophilic warhead by both medicinal chemists and chemical biologists .

Synthesis Analysis

The sulfonyl fluoride motif of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Molecular Structure Analysis

The molecular structure of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” consists of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI string of the compound isInChI=1S/C7H6F2O2S/c1-5-4-6 (8)2-3-7 (5)12 (9,10)11/h2-4H,1H3 . Chemical Reactions Analysis

Sulfonyl fluorides, such as “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They can inhibit acetylcholinesterase (AChE) and have been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .Physical and Chemical Properties Analysis

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” has a molecular weight of 192.19 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 245 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用

苯炔的生成和反应

- 苯炔是有机化学中的反应性中间体,可以使用非氟丁烷磺酰氟通过多米诺过程从邻-(三甲基甲硅烷基)苯酚中生成。生成的苯炔可以进行各种反应以生成多取代苯,展示了磺酰氟在合成有机化学中的效用 (Ikawa et al., 2011)。

氟化合物的合成

- 氟化化合物在聚合物、血液代用品、药物和杀虫剂中具有广泛的应用。涉及亲电卤代烷基氟与亲核苯酚衍生物反应的技术已被研究用于形成氟烷氧基苯 (Gupton et al., 1983)。

NMR 光谱研究

- 苯磺酰氟及其衍生物的质子和 19F 高分辨率核磁共振 (NMR) 光谱已被用来了解 19F 与环质子之间的自旋-自旋耦合常数。这提供了对这些化合物的构象行为和电子效应的见解 (Schaefer & Parr, 1978)。

路易斯酸合成

- 邻-(氟甲硅烷基)(二甲苯基硼基)苯的合成证明了氟磺酰衍生物作为二齿路易斯酸的应用。这些化合物可有效捕获氟离子,表明它们在有机金属化学和催化中的潜在效用 (Kawachi et al., 2008)。

有机合成

- 在有机合成中,4-氟-2-甲基苯磺酰氟衍生物可在无金属条件下用于硫代苯酚的直接酰亚胺化。这种方法提供了诸如高步经济性和优异的功能耐受性之类的优势,从而扩展了有机化学家的工具箱 (Yang et al., 2017)。

放射性合成应用

- 该化合物已在氟甲基苯的放射性合成中得到探索,氟甲基苯是潜在的双功能标记剂。这项研究有助于开发核医学和放射性药物中的新型造影剂 (Namolingam et al., 2001)。

C-H 键官能化

- 使用 N-氟苯磺酰亚胺 (NFSI) 进行 Cu 催化的 C-H 氟化,然后用各种亲核试剂取代,已用于将苄基 C-H 键转化为多种官能团。该方法突出了磺酰氟衍生物在高级合成化学中的作用 (Vasilopoulos et al., 2020)。

作用机制

安全和危害

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

未来方向

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is currently available for purchase from various suppliers for research use. Its future directions may include further exploration of its applications in the assembly of -SO2- linked small molecules with proteins or nucleic acids , as well as its potential as an electrophilic warhead in medicinal chemistry and chemical biology .

属性

IUPAC Name |

4-fluoro-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHWUDZLAQVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154641-99-3 |

Source

|

| Record name | 154641-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)